molecular formula C13H11N3O2S B12632123 1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid

Katalognummer: B12632123
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: XIRXGBPKBPNBMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiophene and triazole

Vorbereitungsmethoden

The synthesis of 1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is advantageous due to its efficiency and the high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide or halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of benzothiophene and triazole rings, which confer specific reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C13H11N3O2S

Molekulargewicht

273.31 g/mol

IUPAC-Name

1-(1-benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S/c1-8-12(13(17)18)14-15-16(8)6-9-7-19-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3,(H,17,18)

InChI-Schlüssel

XIRXGBPKBPNBMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NN1CC2=CSC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.